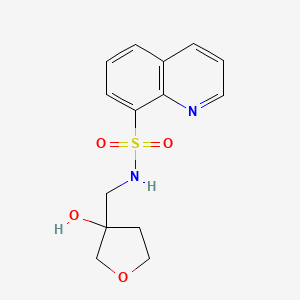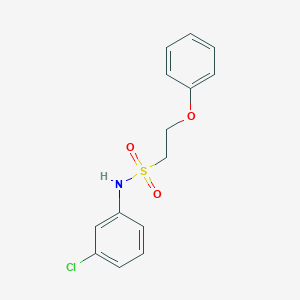
N-(3-chlorophenyl)-2-phenoxyethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-chlorophenyl)-2-phenoxyethanesulfonamide" is a derivative of methanesulfonamide with a chlorophenyl and a phenoxy group attached to the nitrogen atom. This structure is related to various other chlorophenyl methanesulfonamides, which have been studied for their potential biological activities, including their use as anticonvulsant drugs . The presence of the chlorine atom on the phenyl ring can significantly affect the molecular conformation and, consequently, the biological activity of these compounds.
Synthesis Analysis
The synthesis of related compounds, such as "N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide," has been achieved through methods like the Sonogashira cross-coupling reaction . This method involves the coupling of an iodo-substituted precursor with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The synthesis yields compounds with complex aromatic structures that are structurally similar to "N-(3-chlorophenyl)-2-phenoxyethanesulfonamide."
Molecular Structure Analysis
The molecular structure of chlorophenyl methanesulfonamide derivatives has been extensively characterized using techniques such as single-crystal X-ray crystallography . These studies reveal that the position of the chlorine atom on the phenyl ring (ortho, meta, or para) significantly influences the crystallization and molecular conformation due to different intra- and intermolecular hydrogen-bond interactions. For instance, "N-(3-chlorophenyl)-2-phthalimidoethanesulfonamide" displays a monoclinic symmetry and is stabilized by a combination of N-H···O, C-H···O, and C-H···Cl hydrogen bonds .
Chemical Reactions Analysis
While specific chemical reactions of "N-(3-chlorophenyl)-2-phenoxyethanesulfonamide" are not detailed in the provided papers, the related compounds exhibit reactivity typical of sulfonamides and chloroaromatics. The sulfonamide group can engage in hydrogen bonding, which is crucial for the biological activity of these molecules . The chloro substituents may also participate in electrophilic aromatic substitution reactions, which can be utilized for further functionalization of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl methanesulfonamide derivatives are influenced by their molecular structure. The presence of chloro substituents affects the electron distribution within the molecule, which can alter properties such as solubility, melting point, and reactivity . The hydrogen bonding capability of the sulfonamide group contributes to the compound's solubility in polar solvents and its potential for forming crystalline structures. The molecular conformation, as determined by the position of the chloro substituents, also plays a role in the packing of molecules in the solid state, which can affect the compound's density and stability .
科学的研究の応用
Structural Analysis and Anticonvulsant Activity
N-(3-chlorophenyl)-2-phenoxyethanesulfonamide and its derivatives exhibit interesting crystallization properties due to different intra- and intermolecular hydrogen-bond interactions. Studies by Köktaş Koca et al. (2015) on chlorine-substituted derivatives have revealed distinct crystallization behaviors that contribute to their biological activities, particularly in developing anticonvulsant drugs for epilepsy treatment (Köktaş Koca, Sevinçek, AkgÜl, & Aygün, 2015).
Environmental Pollution Remediation
Chlorophenols, nitrophenols, and sulfonamide antibiotics are environmental pollutants of concern due to their toxicity. Zhuo et al. (2018) have demonstrated the efficacy of laccase enzymes from Pleurotus ostreatus in degrading these pollutants, offering a biotechnological approach for environmental remediation (Zhuo, Yu, Yuan, Fan, Chen, Li, Ma, & Zhang, 2018).
Antiviral Applications
Derivatives of N-(3-chlorophenyl)-2-phenoxyethanesulfonamide have shown potential in antiviral applications. Chen et al. (2010) synthesized thiadiazole sulfonamides that exhibited anti-tobacco mosaic virus activity, highlighting the compound's utility in combating viral infections (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Advanced Oxidation Processes for Degradation of Environmental Contaminants
Research by Li et al. (2017) on the degradation and dechlorination of dichlorophenol using pre-magnetized Fe-0/persulfate has shed light on the enhanced efficiency of advanced oxidation processes in removing chlorophenol-based contaminants (Li, Zhou, Pan, & Xu, 2017).
Fuel Cell Technology
Sulfonated poly(arylene ether sulfone) containing oxadiazole has been researched for its application in proton exchange membranes for medium-high temperature fuel cells. The work by Xu et al. (2013) highlights the material's excellent thermal, dimensional, and oxidative stability, making it a promising candidate for fuel cell applications (Xu, Ren, Cheng, Ma, & Wang, 2013).
Safety And Hazards
This would involve a detailed examination of any known safety hazards associated with the compound, including toxicity, flammability, and any precautions that need to be taken when handling the compound.
将来の方向性
This would involve a discussion of potential future research directions involving the compound, including any potential applications or areas of study that have not yet been explored.
I hope this general guidance is helpful, and I encourage you to consult with a chemistry professional for more specific information. Please note that conducting these types of analyses often requires specialized knowledge and equipment. Always follow safety guidelines when handling chemicals.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c15-12-5-4-6-13(11-12)16-20(17,18)10-9-19-14-7-2-1-3-8-14/h1-8,11,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAXPBAYVREGHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-phenoxyethanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

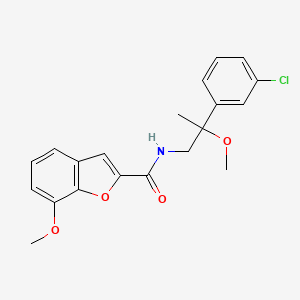
![N-benzyl-N-ethyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2516749.png)
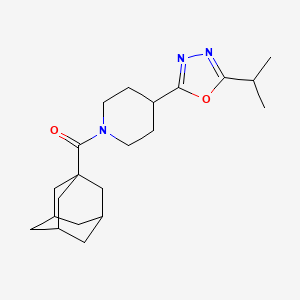
![Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate](/img/structure/B2516751.png)
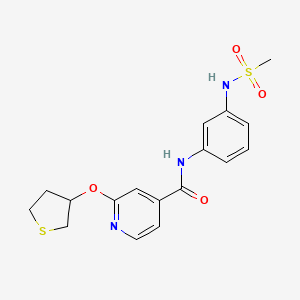
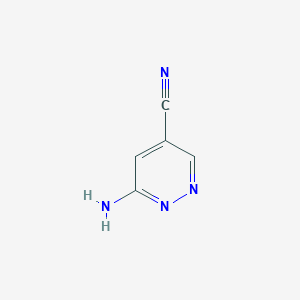
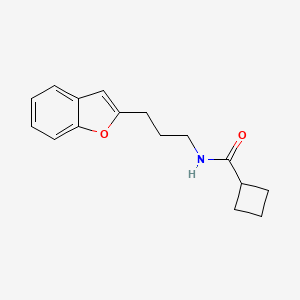
![5-benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2516757.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2516758.png)




